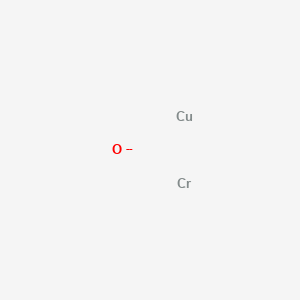
Chromium copper oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium copper oxide, also known as copper chromium oxide, is a compound that combines the properties of both chromium and copper oxides. It is known for its unique electrical, optical, and catalytic properties. This compound is often used in various industrial and scientific applications due to its stability and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium copper oxide can be synthesized using several methods, including sol-gel processes, chemical vapor deposition, and hydrothermal synthesis. One common method involves the use of a sol-gel precursor solution combined with ultrasonic spray pyrolysis. This method allows for the deposition of thin films of this compound with controlled stoichiometry and doping levels .
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. This involves mixing chromium oxide and copper oxide powders, followed by heating the mixture at high temperatures (typically around 800-1000°C) in an inert or reducing atmosphere. This process ensures the formation of a homogeneous compound with desired properties .
Chemical Reactions Analysis
Types of Reactions: Chromium copper oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products.
Scientific Research Applications
Chromium copper oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of chromium copper oxide involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons between reactants, enhancing the reaction rate. In biological applications, its antimicrobial properties are attributed to the generation of reactive oxygen species that damage microbial cell membranes .
Comparison with Similar Compounds
Chromium copper oxide is unique compared to other similar compounds due to its combination of electrical conductivity, optical transparency, and catalytic efficiency. Similar compounds include:
Copper oxide (CuO): Known for its high electrical conductivity but lacks the optical transparency of this compound.
Chromium oxide (Cr2O3): Exhibits excellent thermal stability and corrosion resistance but does not possess the same level of electrical conductivity as this compound.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications.
Properties
CAS No. |
11104-65-7 |
|---|---|
Molecular Formula |
CrCuO |
Molecular Weight |
131.54 g/mol |
IUPAC Name |
chromium;copper;oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.O |
InChI Key |
HFORGINKVIYNFC-UHFFFAOYSA-N |
SMILES |
[O-2].[Cr].[Cu] |
Canonical SMILES |
[O].[Cr].[Cu] |
Key on ui other cas no. |
11104-65-7 |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















